4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine
CAS No.: 111897-11-1
Cat. No.: VC6658288
Molecular Formula: C12H15N3O
Molecular Weight: 217.272
* For research use only. Not for human or veterinary use.
![4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine - 111897-11-1](/images/structure/VC6658288.png)
Specification
CAS No. | 111897-11-1 |
---|---|
Molecular Formula | C12H15N3O |
Molecular Weight | 217.272 |
IUPAC Name | 4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidine |
Standard InChI | InChI=1S/C12H15N3O/c1-2-12(16-7-1)11-8-10(14-15-11)9-3-5-13-6-4-9/h1-2,7-9,13H,3-6H2,(H,14,15) |
Standard InChI Key | QZJXKXUEPLFGHA-UHFFFAOYSA-N |
SMILES | C1CNCCC1C2=CC(=NN2)C3=CC=CO3 |
Introduction
Chemical Identity and Structural Features
Basic Identifiers
4-[3-(2-Furyl)-1H-pyrazol-5-yl]piperidine belongs to the class of piperidine-pyrazole hybrids. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 111897-11-1 | |
Molecular Formula | ||
Molecular Weight | 217.27 g/mol | |
IUPAC Name | 4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidine | |
Storage Conditions | Ambient temperature |
The piperidine ring adopts a chair conformation, while the pyrazole and furan rings contribute planar rigidity. The furan’s oxygen atom introduces polarity, influencing solubility and intermolecular interactions .
Spectroscopic Characterization
Although direct spectral data for this compound are scarce, analogs provide insights:
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IR Spectroscopy: Pyrazole C=N stretches typically appear near 1600 cm, while furan C-O-C vibrations occur at 1250–1000 cm .
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H NMR: Piperidine protons resonate as multiplet signals between 1.5–3.0 ppm. Pyrazole protons (H-3 and H-5) appear as singlets near 6.0–7.0 ppm, while furan protons (H-2 and H-5) show coupling constants of ~3.5 Hz .
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Mass Spectrometry: Expected molecular ion peak at m/z 217.27, with fragmentation patterns involving loss of the furan ring (~68 Da) .
Synthesis and Structural Modifications
Synthetic Routes
The compound is synthesized via multi-step reactions, often starting from 4-aminopiperidine and furyl-substituted pyrazole precursors. A plausible route involves:
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Cyclocondensation: Reaction of hydrazine derivatives with diketones to form the pyrazole ring .
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Coupling: Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the furan moiety.
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Purification: Column chromatography or recrystallization to achieve >95% purity .
For example, 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol reacts with acetyl acetone and aldehydes to form pyrazole intermediates, which are then coupled to piperidine derivatives .
Structural Analogs and Activity
Modifications to the parent structure alter bioactivity:
The furan ring’s electron-rich nature enhances binding to biological targets, while piperidine improves bioavailability .
Physicochemical Properties
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the furan and pyrazole groups. Limited aqueous solubility (estimated logP ~2.5) .
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Stability: Stable under ambient conditions but susceptible to UV degradation and oxidation at elevated temperatures .
Thermal Properties
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